molecular formula C7H7HgI B13800242 Iodo(p-tolyl)mercury CAS No. 26037-72-9

Iodo(p-tolyl)mercury

Cat. No.: B13800242
CAS No.: 26037-72-9
M. Wt: 418.63 g/mol
InChI Key: VAGBSLXKARYETR-UHFFFAOYSA-M
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Description

Iodo(p-tolyl)mercury, also known as (p-Tolyl)mercury iodide, is an organomercury compound with the molecular formula C7H7HgI. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a p-tolyl group. It is a crystalline solid that is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodo(p-tolyl)mercury can be synthesized through the reaction of p-tolylmercury chloride with potassium iodide in an aqueous medium. The reaction typically involves the following steps:

  • Dissolve p-tolylmercury chloride in water.
  • Add potassium iodide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Filter the resulting precipitate and wash it with water to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Iodo(p-tolyl)mercury undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other halogens or nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include halogenated derivatives or compounds with different nucleophiles replacing the iodine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

Iodo(p-tolyl)mercury has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Research into the biological effects of organomercury compounds often involves this compound as a model compound.

    Medicine: While not widely used in clinical settings, it serves as a reference compound in studies of mercury toxicity and pharmacology.

    Industry: It finds applications in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which iodo(p-tolyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins and enzymes, disrupting their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity and toxicity.

Comparison with Similar Compounds

    Phenylmercury iodide: Similar structure but with a phenyl group instead of a p-tolyl group.

    Methylmercury iodide: Contains a methyl group in place of the p-tolyl group.

    Ethylmercury iodide: Features an ethyl group instead of the p-tolyl group.

Comparison: Iodo(p-tolyl)mercury is unique due to the presence of the p-tolyl group, which influences its reactivity and properties compared to other organomercury compounds. The p-tolyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its phenyl, methyl, and ethyl counterparts.

Properties

CAS No.

26037-72-9

Molecular Formula

C7H7HgI

Molecular Weight

418.63 g/mol

IUPAC Name

iodo-(4-methylphenyl)mercury

InChI

InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1

InChI Key

VAGBSLXKARYETR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Hg]I

Origin of Product

United States

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